molecular formula C18H22N2O2S B2800231 N1-(2,3-dimethylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide CAS No. 2309798-99-8

N1-(2,3-dimethylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide

Cat. No. B2800231
CAS RN: 2309798-99-8
M. Wt: 330.45
InChI Key: WBEDZVZZRDDBEP-UHFFFAOYSA-N
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Description

“N1-(2,3-dimethylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide” is a complex organic compound. It contains a phenyl ring which is a common functional group in organic chemistry . The compound also contains an oxalamide group, which is a type of amide .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl and thiophen rings suggests that the compound may have a planar structure, at least in part .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the oxalamide group might be reactive towards both acids and bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the phenyl and thiophen rings might influence its solubility and stability .

Scientific Research Applications

Chemistry and Coordination Properties

Compounds featuring thioureas, which share a structural resemblance to the target compound due to the presence of nitrogen and sulfur atoms, are extensively explored for their coordination properties. The chemistry of 1-(acyl/aroyl)-3-(substituted) thioureas reveals their extensive applications as ligands in coordination chemistry. The interactions between nitrogen substituents and their impact on coordination properties highlight the potential of similar compounds in developing novel materials and catalysts (Saeed, Flörke, & Erben, 2014).

Biological and Antituberculosis Activity

The presence of dimethylphenyl groups in compounds has been studied for their biological applications. Organotin(IV) complexes, for instance, have shown remarkable antituberculosis activity. These findings suggest that structurally similar compounds might also possess significant biological activities, warranting further investigation into their potential medical applications (Iqbal, Ali, & Shahzadi, 2015).

Environmental Impact and Toxicology

Understanding the environmental fate and toxicological impact of chemical compounds is crucial. Research on various brominated flame retardants, including those with aromatic rings and potential similarities in structural aspects to the target compound, underscores the importance of evaluating such compounds for environmental persistence and toxicity. This research is vital for assessing potential risks associated with the compound's use and disposal (Zuiderveen, Slootweg, & de Boer, 2020).

Safety And Hazards

Without specific studies or data on this compound, it’s difficult to provide accurate information on its safety and potential hazards .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its reactivity, stability, and interactions with other molecules .

properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-(2-methyl-2-thiophen-3-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-12-6-5-7-15(13(12)2)20-17(22)16(21)19-11-18(3,4)14-8-9-23-10-14/h5-10H,11H2,1-4H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEDZVZZRDDBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C)(C)C2=CSC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,3-dimethylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide

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